molecular formula C14H24N2O B3006072 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol CAS No. 36805-45-5

2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol

Cat. No.: B3006072
CAS No.: 36805-45-5
M. Wt: 236.359
InChI Key: NRFVYJJGFBUXNQ-UHFFFAOYSA-N
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Description

2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol (CAS 36805-45-5) is a phenolic compound with the molecular formula C₁₄H₂₄N₂O and a molecular weight of 236.35 g/mol. Structurally, it features two dimethylaminomethyl groups at the 2- and 6-positions of the benzene ring and an ethyl substituent at the 4-position . This arrangement confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry and catalysis. The compound is commercially available at prices ranging from $151/g to $423/10g, reflecting its specialized use .

Properties

IUPAC Name

2,6-bis[(dimethylamino)methyl]-4-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-6-11-7-12(9-15(2)3)14(17)13(8-11)10-16(4)5/h7-8,17H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFVYJJGFBUXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article reviews its biological properties, including anticancer effects, cytotoxicity, and antimicrobial activity, supported by case studies and data tables.

  • Molecular Formula : C18H21N5O4
  • Molecular Weight : 371.4 g/mol
  • IUPAC Name : 2,6-Bis[(dimethylamino)methyl]-4-ethylphenol

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study by Berest et al. (2011) demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A specific study evaluated the compound's effects on human carcinoma cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 18 µM

These findings suggest a promising avenue for further development in cancer therapeutics.

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound can induce cytotoxic effects on various human cell lines. Sztanke et al. (2007) reported that derivatives of similar structures exhibited significant cytotoxicity against human carcinoma cells.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa15Berest et al., 2011
MCF-720Berest et al., 2011
A54918Berest et al., 2011
Other LinesVariesSztanke et al., 2007

Antimicrobial Properties

In addition to its anticancer activity, the compound has shown promising antimicrobial effects. Akbarzadeh et al. (2015) investigated the antimicrobial properties of related triazine derivatives and found that compounds with similar structures exhibited significant inhibition against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32Akbarzadeh et al., 2015
Escherichia coli64Akbarzadeh et al., 2015
Pseudomonas aeruginosa128Akbarzadeh et al., 2015

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparison with Similar Compounds

Substituent Effects

  • Steric Hindrance: The ethyl group in the target compound (36805-45-5) provides moderate steric bulk compared to the tetramethylbutyl group in CAS 6285-80-9, which may impede molecular interactions . tert-Butyl substituents (CAS 88-27-7) offer greater steric protection, enhancing antioxidant activity by shielding the phenolic hydroxyl group .
  • Electronic Effects: The dimethylaminomethyl groups at the 2,6-positions in all analogs act as electron-donating groups, stabilizing the phenol moiety and influencing coordination with metals (e.g., mercury in ) .

Research Findings and Data

Crystallographic Insights

  • A related mercury complex () demonstrates that halogen bonding (C—H⋯Cl/Br) and Hg⋯Hg interactions stabilize dimer formation.

Thermal and Physical Properties

  • The hydrochloride derivative (CAS unspecified) has a high melting point (235.5°C) due to ionic character, contrasting with the lower thermal stability of non-ionic analogs like the target compound .

Q & A

Q. What are the optimal synthetic routes for 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthesis typically involves Mannich-type reactions, where formaldehyde and dimethylamine react with phenolic derivatives. Key parameters include solvent choice (e.g., ethanol or glacial acetic acid for reflux conditions), stoichiometric ratios, and reaction time. For example, analogous syntheses use reflux conditions (4–6 hours) with catalytic acetic acid to drive imine formation . Optimization requires monitoring intermediates via TLC or HPLC and adjusting pH to stabilize intermediates.

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, dimethylamino groups at δ 2.2–2.5 ppm).
  • X-ray Crystallography : Resolve crystal packing and confirm intramolecular interactions. For example, mixed halide mercury complexes of related ligands show distorted tetrahedral coordination, with bond angles critical for validating steric effects .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+).

Q. What strategies are recommended for assessing the purity of this compound in heterogeneous reaction mixtures?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (±0.3% acceptable).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect impurities.

Advanced Research Questions

Q. How do electronic and steric effects of this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The ligand’s dimethylamino groups act as strong σ-donors, while the ethyl substituent introduces steric bulk. In mercury(II) complexes, the ligand adopts a tridentate binding mode (N,C,N), with Hg⋯Hg interactions (3.6153 Å) and mixed halide occupancies (Cl/Br) affecting crystallographic disorder . Computational studies (DFT) can quantify ligand field strengths and predict redox behavior.

Q. What experimental approaches resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Test cytotoxicity across concentrations (e.g., IC50_{50} values in cancer cell lines) to identify non-linear effects.
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., ethyl vs. methyl groups) on bioactivity. For example, pyran derivatives with dimethylamino groups show variable antimicrobial activity depending on substituent positioning .
  • Metabolic Stability Assays : Use liver microsomes to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro results.

Q. How can computational modeling predict the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand conformation in solvent environments (e.g., toluene or THF) to identify reactive conformers.
  • Docking Studies : Model interactions with chiral auxiliaries (e.g., BINOL) to predict enantioselectivity.
  • QSPR Models : Coramine substituent parameters (e.g., Hammett σ values) with catalytic turnover frequencies.

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